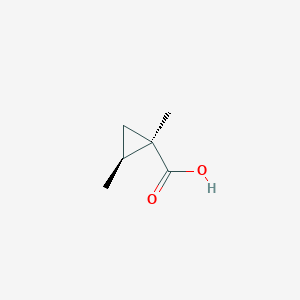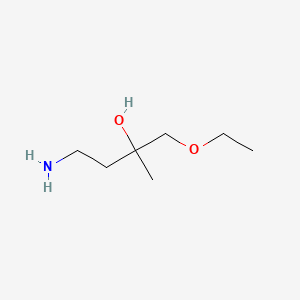
(1-Chloropentan-2-yl)cyclobutane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1-Chloropentan-2-yl)cyclobutane: is an organic compound with the molecular formula C₉H₁₇Cl It consists of a cyclobutane ring substituted with a 1-chloropentan-2-yl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (1-Chloropentan-2-yl)cyclobutane typically involves the reaction of cyclobutane with 1-chloropentan-2-yl halide under specific conditions. The reaction is usually carried out in the presence of a strong base, such as sodium hydride or potassium tert-butoxide, to facilitate the substitution reaction.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and advanced purification techniques, such as distillation and chromatography, are common in industrial settings.
Chemical Reactions Analysis
Types of Reactions: (1-Chloropentan-2-yl)cyclobutane can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other nucleophiles, such as hydroxide ions, amines, or thiols.
Oxidation Reactions: The compound can be oxidized to form corresponding alcohols or ketones.
Reduction Reactions: Reduction of the compound can lead to the formation of hydrocarbons.
Common Reagents and Conditions:
Substitution Reactions: Sodium hydroxide, ammonia, or thiolates in polar solvents.
Oxidation Reactions: Potassium permanganate, chromium trioxide, or other oxidizing agents.
Reduction Reactions: Hydrogen gas in the presence of a palladium catalyst or lithium aluminum hydride.
Major Products Formed:
Substitution Reactions: Formation of alcohols, amines, or thiols.
Oxidation Reactions: Formation of alcohols or ketones.
Reduction Reactions: Formation of alkanes or cycloalkanes.
Scientific Research Applications
Chemistry: (1-Chloropentan-2-yl)cyclobutane is used as a building block in organic synthesis
Biology: In biological research, this compound can be used as a probe to study enzyme-substrate interactions and metabolic pathways.
Medicine: The compound has potential applications in medicinal chemistry for the development of new drugs. Its structural features may be exploited to design molecules with specific biological activities.
Industry: In the industrial sector, this compound can be used as an intermediate in the synthesis of agrochemicals, polymers, and specialty chemicals.
Mechanism of Action
The mechanism of action of (1-Chloropentan-2-yl)cyclobutane depends on its specific application. In chemical reactions, the compound acts as a substrate that undergoes transformation through various pathways. In biological systems, it may interact with enzymes or receptors, leading to specific biochemical effects. The molecular targets and pathways involved are determined by the nature of the substituents and the overall structure of the compound.
Comparison with Similar Compounds
Cyclobutane: A simple four-membered ring structure without any substituents.
1-Chloropentane: A linear alkyl chain with a chlorine substituent.
2-Chlorocyclobutane: A cyclobutane ring with a chlorine substituent at the second position.
Uniqueness: (1-Chloropentan-2-yl)cyclobutane is unique due to the presence of both a cyclobutane ring and a 1-chloropentan-2-yl group. This combination of structural features imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry.
Properties
Molecular Formula |
C9H17Cl |
|---|---|
Molecular Weight |
160.68 g/mol |
IUPAC Name |
1-chloropentan-2-ylcyclobutane |
InChI |
InChI=1S/C9H17Cl/c1-2-4-9(7-10)8-5-3-6-8/h8-9H,2-7H2,1H3 |
InChI Key |
TXJQDMFIOHQPLC-UHFFFAOYSA-N |
Canonical SMILES |
CCCC(CCl)C1CCC1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![7-Methyl-2-(propan-2-yl)-4H,6H,7H,8H,9H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B13190527.png)




![2-{3-Azabicyclo[3.3.1]nonan-9-yl}acetic acid](/img/structure/B13190576.png)


![tert-Butyl N-[2-(5-fluoro-2H-1,3,2-benzodithiazol-2-yl)ethyl]carbamate](/img/structure/B13190590.png)
![4-[5-(Propan-2-yl)-1,2,4-oxadiazol-3-yl]piperidine](/img/structure/B13190594.png)

